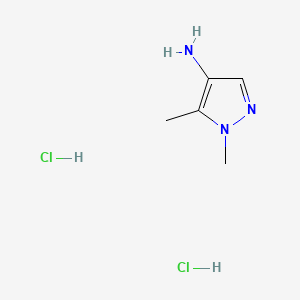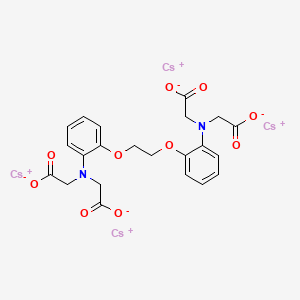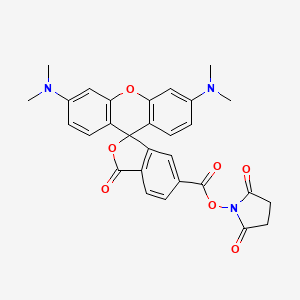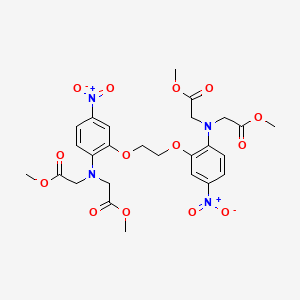
1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the CAS Number: 1147211-80-0 . It has a molecular weight of 184.07 and its IUPAC name is 1,5-dimethyl-1H-pyrazol-4-ylamine dihydrochloride . The compound is a white to off-white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9N3.2ClH/c1-4-5(6)3-7-8(4)2;;/h3H,6H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
This compound is a white to off-white solid . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Role in Heterocyclic Chemistry
Heterocyclic compounds, especially those containing the pyrazole moiety, have been extensively studied for their biological activities. The pyrazole nucleus, a prominent scaffold in medicinal chemistry, is known for its versatility in drug development due to its significant pharmacophore. 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride serves as a key intermediate in the synthesis of various pyrazole derivatives with widespread bioactive properties, including anticancer, antimicrobial, and anti-inflammatory effects (Dar & Shamsuzzaman, 2015). The ability to annelate different heterocyclic nuclei with pyrazoles extends the heterocyclic system categories and offers valuable information for designing more active biological agents.
Synthetic Utility and Medicinal Chemistry
This compound is utilized as a building block in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, showcasing a broad range of medicinal properties, including anticancer, CNS agents, anti-inflammatory, and antimicrobial activities. The structure-activity relationship (SAR) studies around this scaffold have highlighted its potential in developing drug candidates for various disease targets. The scaffold's versatility encourages medicinal chemists to exploit it further in drug development efforts (Cherukupalli et al., 2017).
Contribution to Organic Synthesis
The chemistry of related pyrazoline derivatives, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, is reviewed for their reactivity and application in heterocyclic and dyes synthesis. These derivatives are valuable for constructing various heterocyclic compounds, highlighting the unique reactivity of pyrazoline-based compounds and their significance in synthesizing diverse classes of heterocycles and dyes (Gomaa & Ali, 2020).
Antifungal Applications
Research into small molecules against Fusarium oxysporum f. sp. Albedinis has identified compounds derived from this compound with significant antifungal pharmacophore sites. These compounds have shown efficacy in combating Bayoud disease, affecting date palms in North Africa and the Middle East. Understanding the structure-activity relationship of these compounds provides insights into developing targeted molecules for agricultural applications (Kaddouri et al., 2022).
Anticancer Research
The exploration of pyrazoline derivatives in the development of new anticancer agents has been a significant area of interest. These derivatives have been synthesized through various methods to exhibit potent biological effects against cancer, demonstrating the potential of pyrazoline as a promising moiety in anticancer research. The review of pyrazoline derivatives' patent literature reveals their significant impact on anticancer activity, encouraging further investigation into this heterocyclic compound (Ray et al., 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Wirkmechanismus
Target of Action
It’s known that pyrazole derivatives have a wide range of pharmacological effects, including antileishmanial and antimalarial activities .
Mode of Action
A study on a related compound showed potent in vitro antipromastigote activity, suggesting a possible interaction with the leishmania major pteridine reductase 1 (lmptr1) pocket .
Biochemical Pathways
Pyrazole derivatives are known to have a broad spectrum of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities .
Eigenschaften
IUPAC Name |
1,5-dimethylpyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-4-5(6)3-7-8(4)2;;/h3H,6H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUVQIJWMDHVDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660028 |
Source


|
| Record name | 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147211-80-0 |
Source


|
| Record name | 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester](/img/structure/B586917.png)
![4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B586920.png)
![1,4-Dioxaspiro[4.4]nonane-7-carbonitrile](/img/structure/B586921.png)
![N-[2-[5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B586927.png)


-(+)-TimololEther](/img/structure/B586931.png)

